molecular formula C10H8ClNO B11905456 3-(4-(Chloromethyl)phenyl)isoxazole CAS No. 1187532-70-2

3-(4-(Chloromethyl)phenyl)isoxazole

Cat. No.: B11905456
CAS No.: 1187532-70-2
M. Wt: 193.63 g/mol
InChI Key: SZRBXIBISJMSGE-UHFFFAOYSA-N
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Description

3-(4-(Chloromethyl)phenyl)isoxazole is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Chloromethyl)phenyl)isoxazole typically involves the cycloaddition of nitrile oxides to alkenes or alkynes. One common method is the reaction of 4-(Chloromethyl)benzaldehyde with hydroxylamine to form the corresponding oxime, which is then treated with a base to generate the nitrile oxide intermediate. This intermediate undergoes a 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and selectivity. For example, copper(I) or ruthenium(II) catalysts are commonly used in the cycloaddition reactions to produce isoxazole compounds . there is a growing interest in developing metal-free synthetic routes to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Chloromethyl)phenyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxazole derivatives .

Mechanism of Action

The mechanism of action of 3-(4-(Chloromethyl)phenyl)isoxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the modulation of biological pathways. The isoxazole ring can also interact with enzymes and receptors, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Chloromethyl)phenyl)isoxazole is unique due to the presence of both the chloromethyl and isoxazole moieties, which confer distinct reactivity and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1187532-70-2

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

3-[4-(chloromethyl)phenyl]-1,2-oxazole

InChI

InChI=1S/C10H8ClNO/c11-7-8-1-3-9(4-2-8)10-5-6-13-12-10/h1-6H,7H2

InChI Key

SZRBXIBISJMSGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCl)C2=NOC=C2

Origin of Product

United States

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